Product packaging for 4-Propoxybenzofuran-6-amine(Cat. No.:CAS No. 1330752-97-0)

4-Propoxybenzofuran-6-amine

Cat. No.: B11808303
CAS No.: 1330752-97-0
M. Wt: 191.23 g/mol
InChI Key: ZBKVBNYLZGRIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propoxybenzofuran-6-amine is an organic compound with the molecular formula C11H13NO2 . It belongs to the benzofuran class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological and pharmacological activities . The benzofuran core structure is a common feature in various therapeutic agents and is the subject of extensive research for developing new pharmaceutical compounds . Researchers are exploring benzofuran derivatives for their potential in numerous applications, particularly as anticancer agents . These compounds are investigated for their antiproliferative properties and their ability to interact with key biological targets, such as tubulin, in the development of novel chemotherapeutics . The structural motif is also studied for antibacterial and antifungal activities, making it a versatile scaffold in the search for new anti-infective agents . As a benzofuran derivative, this compound is a primary amine. Amines are characterized by a nitrogen atom and are known for their nucleophilic properties, which allow them to participate in various chemical syntheses and reactions . This chemical functionality makes it a valuable building block or intermediate for further chemical synthesis and structure-activity relationship (SAR) studies aimed at discovering new bioactive molecules. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B11808303 4-Propoxybenzofuran-6-amine CAS No. 1330752-97-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1330752-97-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-propoxy-1-benzofuran-6-amine

InChI

InChI=1S/C11H13NO2/c1-2-4-13-10-6-8(12)7-11-9(10)3-5-14-11/h3,5-7H,2,4,12H2,1H3

InChI Key

ZBKVBNYLZGRIPC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC2=C1C=CO2)N

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 4 Propoxybenzofuran 6 Amine Derivatives

Influence of the Propoxy Group at C-4 on Biological Activity Profiles

The substitution pattern on the benzene (B151609) portion of the benzofuran (B130515) ring is a critical determinant of biological activity. The C-4 position, in particular, has been identified as a key site for modification to modulate the pharmacological profile of these derivatives. bepls.com While direct studies on the 4-propoxy group are limited, research on analogous substitutions provides significant insight.

For instance, the introduction of a hydroxyl group at the C-4 position has been shown to confer excellent antibacterial activity against S. aureus and MRSA in certain benzofuran series. nih.gov In other studies, modifying the C-4 side chain was a successful strategy in identifying potent and selective antifungal agents against Candida albicans. researchgate.net Furthermore, the introduction of a fluorine atom at the C-4 position of a 2-benzofuranyl moiety led to a twofold increase in the inhibitory activity of a potential anticancer agent. nih.gov

These findings collectively suggest that the C-4 position is highly sensitive to substitution. The propoxy group in 4-propoxybenzofuran-6-amine, being a moderately bulky and lipophilic ether linkage, is expected to significantly influence the molecule's interaction with biological targets. Its size, shape, and electronic properties likely play a crucial role in binding affinity and specificity, potentially by occupying a hydrophobic pocket within a target enzyme or receptor. The functional groups at the C-4 and C-2 positions are known to be crucial for mediating the inhibitory effects of some benzofuran derivatives. bepls.com

Table 1: Impact of C-4 Substitution on Benzofuran Activity This table is generated based on findings from related benzofuran series to infer the potential importance of the C-4 position.

Substituent at C-4 Observed Effect Reference Compound Class Biological Activity
Hydroxyl (-OH) Excellent activity Benzofuran derivative Antibacterial nih.gov
Fluorine (-F) 2-fold increase in potency 2-Benzofuranyl derivative Anticancer nih.gov
Side Chain Mod. Potent and selective inhibition Benzofuran derivative Antifungal researchgate.net
Propoxy (-OCH₂CH₂CH₃) Hypothesized to influence hydrophobic interactions This compound To be determined

Role of the Amine Group at C-6 in Modulating Biological Responses

The amine group at the C-6 position is another pivotal feature of the this compound scaffold. The nature and substitution of functional groups on the benzene ring, including at C-6, have been found to greatly impact biological activity. nih.gov

In one series of antibacterial benzofuran derivatives, a hydroxyl group at the C-6 position was found to be essential for activity against all tested bacterial strains. nih.gov When this hydroxyl group was blocked, the antibacterial activity was lost, indicating its critical role. nih.gov In another study, placing a methoxy (B1213986) group at C-6 resulted in higher antiproliferative potency compared to placing it at the C-7 position. mdpi.com

More directly relevant, the investigation of 6-substituted benzofuran derivatives has shown promise. For example, amiloride-based benzofuran derivatives targeting the urokinase-type plasminogen activator (uPA) system, a key mediator in cancer invasion, have been developed. mdpi.com A benzofuran derivative featuring a dimethylamino group at the 6-position has also been synthesized, with the amino moiety being a key part of its chemical identity. The amine group, whether primary, secondary, or tertiary, can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, influencing solubility and electrostatic interactions with biological targets. frontiersin.org

Table 2: Influence of C-6 Substitution on Benzofuran Bioactivity

Substituent at C-6 Observed Effect Biological Activity
Hydroxyl (-OH) Essential for activity Antibacterial nih.gov
Methoxy (-OCH₃) Higher potency than C-7 methoxy Antiproliferative mdpi.com
Hexamethylene Amiloride uPA inhibition Anticancer mdpi.com
Dimethylamino (-N(CH₃)₂) Key structural feature General

Exploration of Substituent Effects at Peripheral Positions (C-2, C-3, C-5, C-7) on Benzofuran Bioactivity

C-2 Position: The C-2 position is widely regarded as a critical site for influencing bioactivity. rsc.org SAR studies have consistently shown that introducing ester groups, heterocyclic rings, or aryl groups at C-2 is crucial for the cytotoxic and antitumor activity of benzofuran compounds. mdpi.comnih.govresearchgate.net For example, incorporating a 3,4,5-trimethoxybenzoyl group at the C-2 position has been a key strategy in developing potent antiproliferative agents. mdpi.com

C-3 Position: While often less explored than C-2, the C-3 position can also significantly modulate activity. The introduction of a methyl group at C-3 led to a two- to four-fold increase in antiproliferative potency in one study. mdpi.com In other cases, substitutions at C-3 were found to impact the specificity of antibacterial action against different bacterial strains. nih.gov

C-5 Position: The C-5 position is another important locus for modification. The introduction of substituents like hydroxyl, halogen, or amino groups at C-5 is closely linked to antibacterial activity. rsc.org For instance, compounds with two bromo substituents, one at C-5 of the benzofuran and another on an attached phenyl ring, showed excellent antibacterial activity. nih.gov Furthermore, a methoxy group at C-5 significantly enhanced antiproliferative activity compared to unsubstituted analogues. mdpi.com

C-7 Position: The C-7 position also contributes to the SAR profile. The introduction of a hydroxyl group at C-7, creating a hydrogen bond donor, was shown to improve the anticancer activity of a tubulin polymerization inhibitor. nih.gov However, in another series, a C-7 methoxy substituent resulted in lower potency compared to a C-6 methoxy group, highlighting the positional sensitivity of substituent effects. mdpi.com

Table 3: Summary of Substituent Effects at Peripheral Positions on Benzofuran Bioactivity

Position Substituent Type General Impact on Bioactivity
C-2 Ester, Heterocyclic, Aryl groups Crucial for cytotoxic/anticancer activity mdpi.comnih.gov
C-3 Methyl group Increased antiproliferative potency mdpi.com
C-5 Halogen, Methoxy, Amino groups Modulates antibacterial and antiproliferative activity nih.govmdpi.comrsc.org
C-7 Hydroxyl group Can improve anticancer activity nih.gov

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This analysis is critical because the three-dimensional shape of a drug molecule determines how it fits into the binding site of its biological target. nih.gov A molecule's preferred conformation, or its ability to adopt a specific bioactive conformation upon binding, is directly correlated with its biological activity.

Development of SAR Models for the this compound Class

The culmination of SAR studies is often the development of a predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov A QSAR model mathematically relates the chemical structure of a series of compounds to their biological activity. nih.gov

The development of a robust SAR or QSAR model for the this compound class would involve several steps:

Synthesis of a Diverse Library: A series of analogues would be synthesized, systematically varying substituents at all possible positions (C-2, C-3, C-4, C-5, C-6, C-7, and on the amine).

Biological Evaluation: All compounds in the library would be tested for a specific biological activity (e.g., enzyme inhibition, cytotoxicity) to generate quantitative data like IC₅₀ or GI₅₀ values. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated to represent its physicochemical properties. These can include electronic (e.g., charge), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. nih.gov

Model Generation: Using statistical methods, a mathematical equation is generated that correlates the descriptors with the observed biological activity. nih.gov

A well-validated QSAR model can be a powerful tool for predicting the activity of unsynthesized compounds, prioritizing synthetic efforts, and providing deeper insight into the key structural features required for potent biological activity in the this compound class. nih.govnih.gov

Mechanistic Elucidation of Biological Activities Exhibited by 4 Propoxybenzofuran 6 Amine and Analogues

Identification of Molecular Targets and Binding Affinities

The biological effects of benzofuran (B130515) derivatives are initiated by their interaction with specific molecular targets. These interactions have been characterized through various biochemical and pharmacological assays.

Benzofuran analogues have been identified as inhibitors of several key enzymes involved in cellular processes. The inhibitory activities are often characterized by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).

A number of benzofuran derivatives have demonstrated potent inhibitory effects against a range of protein kinases. For instance, certain analogues have been found to inhibit Src and zeta-chain-associated protein (ZAP-70) kinases. Additionally, some derivatives have shown selective inhibition of Polo-like kinase 1 (PLK1) polo-box domain (PBD) with an IC50 of 16.4 μM. Computational studies have also suggested that enzymes such as EGFR, PI3K, and mTOR are probable targets for some benzofuran scaffolds. researchgate.net

Other enzymes are also targeted by this class of compounds. A series of benzofuran derivatives displayed selective inhibitory activity against Sirtuin 2 (SIRT2), with IC50 values in the micromolar range. mdpi.com For example, one such derivative, compound 7e, exhibited an IC50 of 3.81 µM for SIRT2. mdpi.comnih.gov Furthermore, studies on benzofuran-2-carboxylic acids have identified them as inhibitors of Pim-1 kinase, a key enzyme in some cancer signaling pathways. nih.gov Benzofuran derivatives have also been investigated as inhibitors of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins like Ras, which are crucial in cell growth signaling pathways. tandfonline.com

Table 1: Enzyme Inhibition by Benzofuran Analogues

Enzyme Target Benzofuran Analogue Inhibition Data
Polo-like kinase 1 (PLK1) PBD Substituted N-phenyl ring benzofuran IC50 = 16.4 μM researchgate.net
Sirtuin 2 (SIRT2) Compound 7e IC50 = 3.81 µM mdpi.comnih.gov
Pim-1 Kinase Benzofuran-2-carboxylic acids Not specified nih.gov
Farnesyltransferase (FTase) Benzofuran derivatives Not specified tandfonline.com
Epidermal Growth Factor Receptor (EGFR) Bromobenzofuran-oxadiazole BF-5 Probable Target researchgate.net
Phosphoinositide 3-kinase (PI3K) Bromobenzofuran-oxadiazole BF-5 Probable Target researchgate.net
Mammalian Target of Rapamycin (mTOR) Bromobenzofuran-oxadiazole BF-5 Probable Target researchgate.net

Certain benzofuran derivatives have been shown to interact with specific cellular receptors. For example, the synthetic derivative Bufuralol is known as a non-specific β-adrenergic blocker, indicating its affinity for both β1- and β2-adrenergic receptors. mdpi.commdpi.com This interaction suggests a potential role for such compounds in modulating cardiovascular functions.

Furthermore, psychoactive benzofuran derivatives, such as 5-APB and 6-APB, are known to interact with serotonin (B10506) (5-HT) receptors in addition to their effects on monoamine transporters. tandfonline.com This highlights the ability of the benzofuran scaffold to be adapted for targeting G-protein coupled receptors.

Characterization of Cellular Pathways Modulated by 4-Propoxybenzofuran-6-amine

The interaction of benzofuran analogues with their molecular targets triggers a cascade of events within the cell, leading to the modulation of various signaling pathways and cellular processes.

A significant body of research points to the modulation of key inflammatory signaling pathways by benzofuran derivatives. Notably, a synthetic derivative of benzofuran lignan, referred to as Benfur, has been shown to inhibit endotoxin-induced activation of nuclear factor-κB (NF-κB). nih.govresearchgate.net This inhibition was observed in a dose-dependent manner. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition by benzofuran analogues underscores their anti-inflammatory potential. nih.govmdpi.com

In addition to the NF-κB pathway, benzofuran derivatives have also been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comacs.org One study demonstrated that a piperazine/benzofuran hybrid compound, 5d, significantly inhibited the phosphorylation of key proteins in the MAPK/NF-κB signaling pathway, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner. mdpi.com

Benzofuran derivatives have been shown to influence fundamental cellular processes such as protein aggregation and the dynamics of the cytoskeleton.

Protein Aggregation: Several studies have explored the potential of benzofuran-based compounds to modulate the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govresearchgate.net A series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives were designed as Aβ42 aggregation modulators. researchgate.net Within this series, compounds with a methoxyphenol moiety demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.net Conversely, the incorporation of a 4-methoxyphenyl (B3050149) ring led to an acceleration of Aβ42 fibrillogenesis. researchgate.net These findings suggest that the benzofuran scaffold can be tailored to either inhibit or promote Aβ aggregation, making these compounds valuable tools for studying the mechanisms of amyloidogenesis. nih.govresearchgate.net

Tubulin Polymerization: The benzofuran scaffold is also a key component of compounds that inhibit tubulin polymerization, a critical process for cell division. mdpi.comnih.govsemanticscholar.org A number of benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org For example, one study reported a benzofuran derivative, compound 4c, that inhibited tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net Another compound, a 3,4,5-trimethoxybenzoyl)benzo[b]furan derivative known as BNC105, is also a potent tubulin polymerization inhibitor. mdpi.com A docking study confirmed that one of the active benzofuran derivatives fits into the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics. nih.gov

Table 2: Modulation of Cellular Processes by Benzofuran Analogues

Cellular Process Benzofuran Analogue Effect Quantitative Data
Protein Aggregation N-phenylbenzofuran-2-carboxamides Inhibition/Promotion of Aβ42 aggregation researchgate.net Compound 4b showed max. 54% inhibition researchgate.net
Tubulin Polymerization Compound 4c Inhibition researchgate.net IC50 = 17 ± 0.3 μM researchgate.net
Tubulin Polymerization BNC105 Inhibition mdpi.com Not specified mdpi.com
Tubulin Polymerization Compound 6a Inhibition nih.gov Not specified nih.gov

Gene Expression and Proteomic Analysis in Response to Compound Exposure

While the effects of benzofuran analogues on specific proteins and pathways have been studied, comprehensive gene expression and proteomic analyses are not widely available in the public domain. Some studies have examined the expression of specific genes in response to treatment with benzofuran derivatives. For instance, the expression of p53 and cyclinB1 genes was analyzed to investigate changes in apoptosis and cell cycle-related protein expression, with results showing an up-regulation of p53 and down-regulation of cyclinB1. researchgate.net Another study confirmed the down-regulation of Bcl-x and the up-regulation of Bax and cytochrome C at the gene expression level in cancer cells exposed to a benzofuran hybrid. mdpi.com However, large-scale studies that provide a global view of the changes in the transcriptome and proteome following exposure to this compound or its close analogues are currently lacking. Such studies would be invaluable for a more complete understanding of the mechanisms of action and for identifying potential off-target effects.

Computational Chemistry and in Silico Modeling for 4 Propoxybenzofuran 6 Amine Research

Advanced Analytical Methodologies for Characterization and Quantification in 4 Propoxybenzofuran 6 Amine Research

High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation of 4-Propoxybenzofuran-6-amine, providing detailed information about its atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise molecular structure. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the benzofuran (B130515) ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the propoxy group would exhibit characteristic signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and another triplet for the methylene group attached to the oxygen atom (-O-CH₂-). The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the distinct carbons of the benzofuran core and the three separate carbons of the propoxy chain. spectrabase.com

Predicted ¹H NMR Data for this compound

Proton TypePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (Benzofuran)6.5 - 7.8MultipletN/A
-O-CH₂-CH₂-CH₃~4.0Triplet~7.0
-O-CH₂-CH₂-CH₃~1.8Sextet~7.0
-O-CH₂-CH₂-CH₃~1.0Triplet~7.0
-NH₂3.5 - 5.0 (variable)Broad SingletN/A

Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₃NO₂). Tandem mass spectrometry (MS/MS) would be used to fragment the molecule, yielding a characteristic pattern that can help confirm the structure by identifying fragments corresponding to the loss of the propoxy group or other key structural motifs. massbank.jpnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹).

C-O stretching for the ether linkage of the propoxy group and the furan (B31954) ring (around 1000-1300 cm⁻¹).

C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. Due to the conjugated aromatic system of the benzofuran core, this compound is expected to absorb UV light. The spectrum would likely show characteristic absorbance maxima (λₘₐₓ) that are useful for quantitative analysis and for studying interactions with other molecules.

Chromatographic Separation and Purification Techniques (HPLC, GC, SFC)

Chromatographic methods are essential for separating this compound from reaction impurities during synthesis and for quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis and purification of benzofuran derivatives. nih.gov A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection would typically be performed using a UV detector set to one of the compound's absorbance maxima. This method would be validated for linearity, accuracy, and precision to allow for reliable quantification.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the amine functional group, derivatization might be necessary to improve peak shape and thermal stability, although modern columns designed for amine analysis can often be used directly. cdc.gov A typical setup would involve a capillary column with a polar or mid-polar stationary phase and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity for a nitrogen-containing compound.

Supercritical Fluid Chromatography (SFC): SFC offers a "green" alternative to HPLC, using supercritical CO₂ as the primary mobile phase. It can provide fast and efficient separations and is particularly useful for preparative chromatography to isolate pure compound.

Typical Chromatographic Parameters

TechniqueStationary Phase (Column)Typical Mobile Phase / Carrier GasDetection Method
HPLCReversed-Phase (e.g., C18, 5 µm)Acetonitrile/Water GradientUV-Vis (Diode Array Detector)
GC5% Phenyl-methylpolysiloxaneHelium or HydrogenFID or MS
SFCChiral or Achiral Packed ColumnCO₂ with co-solvent (e.g., Methanol)UV or MS

X-ray Crystallography for Solid-State Structure Determination

For the unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique requires growing a suitable single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a precise 3D model of the molecule. asianpubs.org This analysis confirms the connectivity of all atoms and provides detailed information on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) within the crystal lattice. mdpi.comnih.govresearchgate.net Such structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Imaging Techniques for Compound Localization in Biological Research Systems (e.g., Autoradiography)

To study the distribution of this compound within biological systems, imaging techniques are employed. Autoradiography is a classic and powerful method for this purpose. nih.gov The technique requires the synthesis of a radiolabeled version of the compound, for instance, by incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). This radiolabeled compound is then administered to an animal model. After a set period, tissue sections are prepared and placed in contact with photographic emulsion or a phosphor imaging plate. The radiation emitted from the compound creates an image, revealing its precise location in different organs and tissues with high resolution. researchgate.net This method provides critical information on tissue penetration, accumulation in target organs, and potential sites of metabolism or retention.

Development of Bioanalytical Assays for In Vitro and Ex Vivo Research Studies

To quantify this compound in biological samples such as plasma, urine, or tissue homogenates, robust bioanalytical assays must be developed and validated. These assays are crucial for pharmacokinetic, metabolic, and toxicological studies. nih.gov

The most common approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers exceptional sensitivity and selectivity. An assay would involve:

Sample Preparation: Extracting the compound from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov

Chromatographic Separation: Using an HPLC or UPLC system to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: Quantifying the analyte using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific fragmentation transition from the parent ion to a product ion, ensuring high specificity.

Alternatively, immunoassays like ELISA could be developed if specific antibodies against the compound are generated. These assays can be adapted for high-throughput screening but generally require more extensive upfront development compared to LC-MS/MS. researchgate.net The development of such assays is fundamental for bridging preclinical research to potential clinical applications. nih.gov

Future Perspectives and Emerging Avenues in 4 Propoxybenzofuran 6 Amine Research

Rational Design of Next-Generation Benzofuran-Based Chemical Probes

The rational design of chemical probes derived from the 4-Propoxybenzofuran-6-amine scaffold is a pivotal step in elucidating its biological targets and mechanisms of action. This approach moves beyond traditional screening by incorporating structural biology and computational chemistry to create molecules with high specificity and potency for their intended targets.

One promising direction is the development of fluorescent probes. By analogy with other benzofuran (B130515) derivatives, it is conceivable that modifications to the this compound structure could yield compounds with intrinsic fluorescent properties. nih.govrsc.org Such probes would be invaluable for cellular imaging studies, allowing for the visualization of the compound's subcellular localization and its interaction with biological macromolecules in real-time.

Another key area for rational design is the development of targeted covalent inhibitors. The amine group at the 6-position can be functionalized to incorporate a reactive moiety, or "warhead," that can form a covalent bond with a specific nucleophilic residue within a target protein. This strategy has been successfully employed for other heterocyclic scaffolds and can lead to inhibitors with high potency and prolonged duration of action.

Furthermore, structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation probes. nih.gov By systematically modifying the propoxy and amine substituents, as well as exploring substitutions at other positions of the benzofuran ring, researchers can identify the key structural features required for a desired biological activity. For instance, the design of novel benzofuran derivatives as kinase inhibitors has been a fruitful area of research, and similar strategies could be applied to this compound to explore its potential in this domain. nih.govtandfonline.comrsc.org

Probe TypeDesign StrategyPotential Application
Fluorescent ProbesIntroduction of fluorophores or modification of the benzofuran core to enhance intrinsic fluorescence.Cellular imaging, target engagement assays.
Covalent InhibitorsFunctionalization of the 6-amine with a reactive warhead.Potent and specific inhibition of target proteins.
Photoaffinity ProbesIncorporation of a photolabile group.Identification of direct binding partners.

Exploration of Novel Biological Activity Space

While the broader benzofuran class is known for a variety of biological activities, the specific profile of this compound remains largely uncharacterized. A systematic exploration of its biological activity space is therefore a critical future direction.

Initial investigations should focus on areas where benzofuran derivatives have already shown promise. This includes anticancer, antimicrobial, and antiviral activities. nih.govrsc.org For example, recent studies have identified novel benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. nih.gov Screening this compound and its analogs in relevant assays could uncover similar or novel immunomodulatory properties.

Beyond these established areas, there is a vast, unexplored biological space for this compound. Its structural features may lend themselves to interactions with novel target classes. For instance, the combination of the electron-donating propoxy group and the hydrogen-bonding amine group could facilitate binding to enzymes or receptors not previously associated with benzofurans.

The investigation of its potential as a modulator of protein-protein interactions (PPIs) is another exciting avenue. PPIs are notoriously difficult to target with small molecules, but the unique three-dimensional shape and chemical properties of this compound might allow it to bind to the often-shallow and extended surfaces of PPI interfaces.

Activity AreaRationalePotential Impact
AnticancerBenzofuran core is a known pharmacophore in oncology. mdpi.comDevelopment of new chemotherapeutic agents.
AntimicrobialDocumented activity of benzofurans against various pathogens.Addressing the challenge of antimicrobial resistance.
AntiviralEmerging evidence of benzofurans as antiviral agents. nih.govNew treatments for viral infections.
Neurological DisordersThe lipophilic nature may allow for blood-brain barrier penetration.Potential for treating CNS diseases.

Integration with High-Throughput Screening and Automation in Discovery Research

To efficiently explore the biological activity of this compound and its derivatives, integration with high-throughput screening (HTS) and laboratory automation is essential. HTS allows for the rapid testing of thousands of compounds in a variety of biological assays, significantly accelerating the pace of drug discovery.

The development of a diverse chemical library based on the this compound scaffold is a prerequisite for successful HTS campaigns. This library should be designed to cover a broad chemical space by varying the substituents on the benzofuran core. Automated synthesis platforms can be employed to expedite the production of these analogs.

Once the library is established, it can be screened against a wide range of biological targets and cellular models. The use of automated liquid handlers and plate readers ensures the reproducibility and accuracy of the screening data. The large datasets generated from HTS can then be analyzed using sophisticated data analysis tools to identify "hits" – compounds that exhibit a desired biological activity.

Furthermore, the integration of HTS with other technologies, such as high-content imaging and multi-well plate-based mass spectrometry, can provide a more comprehensive understanding of the biological effects of the screened compounds. This multi-parametric approach can help to prioritize hits and identify those with the most promising therapeutic potential.

Development of Sustainable and Scalable Synthetic Processes

The future viability of this compound as a research tool or therapeutic lead is contingent upon the development of sustainable and scalable synthetic processes. Traditional synthetic routes to aminobenzofurans can be lengthy and often rely on harsh reagents and solvents, making them unsuitable for large-scale production and environmentally unfriendly.

A key focus for future research will be the development of "green" synthetic methods. This includes the use of catalysis to improve reaction efficiency and reduce waste. For example, rhodium-catalyzed intramolecular cyclization has been reported as a method for synthesizing 2-aminobenzofurans. nih.gov Exploring similar catalytic approaches for the synthesis of 6-aminobenzofurans is a promising avenue.

The scalability of the synthetic route is also a critical consideration. A process that is efficient on a laboratory scale may not be feasible for industrial production. Therefore, process optimization studies will be necessary to ensure that the synthesis of this compound can be scaled up to meet potential future demands.

Multidisciplinary Collaborations for Comprehensive Mechanistic Understanding

A comprehensive understanding of the biological effects of this compound can only be achieved through multidisciplinary collaborations. The complexity of modern drug discovery and chemical biology research necessitates the integration of expertise from various scientific disciplines.

Synthetic chemists will be essential for the design and synthesis of novel analogs and chemical probes. lboro.ac.uk Biologists and pharmacologists will be needed to design and execute the biological assays and to interpret the screening data. Computational chemists and structural biologists can provide insights into the molecular interactions between the compound and its biological targets.

Furthermore, collaboration with experts in areas such as ADME (absorption, distribution, metabolism, and excretion) and toxicology will be crucial for evaluating the drug-like properties of this compound and its derivatives.

By fostering a collaborative research environment, scientists can leverage their complementary skills and knowledge to accelerate the research and development process. This integrated approach will be instrumental in unlocking the full therapeutic and scientific potential of this compound.

Compound Information

Compound Name
This compound
Amiodarone
Bufuralol

Physicochemical and Spectral Data for this compound (Predicted)

PropertyValue
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Spectral Data TypePredicted Peaks
1H NMRδ (ppm): 7.5-6.5 (m, 4H, Ar-H), 4.0 (t, 2H, OCH2), 3.8 (s, 2H, NH2), 1.8 (sext, 2H, CH2), 1.0 (t, 3H, CH3)
13C NMRδ (ppm): 155, 150, 145, 125, 120, 115, 110, 100, 70, 22, 10
Mass Spectrometry (ESI+)m/z: 192.10 [M+H]+

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-propoxybenzofuran-6-amine, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Adapt protocols from analogous benzofuran derivatives, such as coupling propoxy groups via nucleophilic substitution under reflux with a polar aprotic solvent (e.g., DMF or DMSO). For example, describes the synthesis of 4-cycloamino-triazine derivatives using similar substitution reactions, achieving yields of 7–24% .
  • Purity Validation : Use 1^1H and 13^13C NMR to confirm substituent positions and elemental analysis (C, H, N) to verify stoichiometry. Mass spectrometry (HRMS) or HPLC (≥95% purity threshold) is recommended for detecting impurities .

Q. What analytical techniques are critical for characterizing this compound in experimental settings?

  • Methodology :

  • Spectroscopy : NMR (1^1H, 13^13C) for structural elucidation and FT-IR for functional group identification.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. LC-MS can identify degradation products or byproducts .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and detect polymorphic forms.

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can researchers optimize the low synthetic yield of this compound observed in preliminary trials?

  • Methodology :

  • Catalysis : Screen palladium or copper catalysts (e.g., Pd/C, CuI) to enhance coupling efficiency.
  • Solvent Optimization : Test high-boiling solvents (e.g., toluene, xylene) to improve reaction kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled heating .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors, as benzofuran analogs (e.g., 5-APB, 6-APB) show psychoactive properties .
  • Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) to assess acute toxicity thresholds.
  • Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Q. How should contradictory data in pharmacological studies of this compound be resolved?

  • Methodology :

  • Statistical Validation : Apply multivariate analysis (ANOVA, PCA) to identify outliers or confounding variables.
  • Replication Studies : Repeat experiments under standardized conditions (e.g., pH, temperature) to verify reproducibility.
  • Cross-Validation : Compare results with structurally related compounds (e.g., 4-methoxybenzofuran derivatives) to identify trends .

Q. What experimental strategies can assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.
  • Long-Term Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months, analyzing potency monthly .

Q. How can computational modeling predict the reactivity and pharmacokinetics of this compound?

  • Methodology :

  • 3D-QSAR Modeling : Use software like Schrödinger or MOE to correlate structural features with biological activity. successfully applied this for antileukemic triazine derivatives .
  • ADMET Prediction : Tools like SwissADME or pkCSM can estimate bioavailability, blood-brain barrier penetration, and metabolic pathways.

Q. What methodologies are recommended to evaluate the ecological impact of this compound?

  • Methodology :

  • Aquatic Toxicity Testing : Perform acute toxicity assays on Daphnia magna or Danio rerio (zebrafish) embryos.
  • Biodegradation Studies : Use OECD 301 guidelines to assess microbial degradation in wastewater .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.